2-(Methylamino)-2-(2-methylphenyl)acetic acid

Description

Overview of 2-(Methylamino)-2-(2-methylphenyl)acetic Acid: Nomenclature and Synonyms

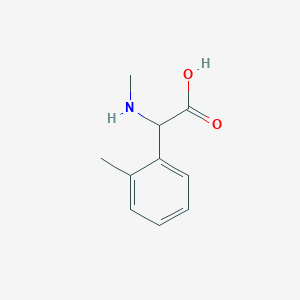

2-(Methylamino)-2-(2-methylphenyl)acetic acid is a chiral α-amino acid derivative characterized by a methyl-substituted phenyl group and a methylamino side chain. Its systematic IUPAC name, 2-(methylamino)-2-(2-methylphenyl)acetic acid , reflects its structural features: a benzene ring with a methyl group at the ortho position, an acetic acid backbone, and a methylamino substituent at the α-carbon. The compound is identified by the CAS registry number 1218720-22-9 and is cataloged under multiple synonyms across chemical databases (Table 1).

Table 1: Synonyms and Identifiers of 2-(Methylamino)-2-(2-methylphenyl)acetic Acid

The molecular formula C₁₀H₁₃NO₂ and weight 179.22 g/mol are consistent across spectroscopic and chromatographic analyses. Its structure includes a stereogenic center at the α-carbon, making enantiomeric resolution critical for applications in asymmetric synthesis.

Historical Context and Discovery

The compound’s synthesis traces back to advancements in amino acid functionalization and Strecker-type reactions in the late 20th century. Early methodologies focused on hydrolyzing nitriles or reductive amination of keto acids. A pivotal development emerged in 2006 with the patent CN100455557C, which described the hydrolysis of 2-methylbenzyl acetonitrile using sulfuric acid to yield structurally related phenylacetic acids. Although this patent primarily addresses methylphenylacetic acid synthesis, its reaction framework—employing acid-catalyzed nitrile hydrolysis—laid groundwork for derivatives like 2-(methylamino)-2-(2-methylphenyl)acetic acid.

Subsequent innovations in stereo-selective synthesis, such as enzymatic resolution and chiral auxiliary techniques, enabled the production of enantiomerically pure forms. By the 2010s, the compound gained attention as a precursor in pharmaceutical intermediates, particularly for antibiotics and PARP inhibitors. Database entries from 2020–2025 highlight its commercial availability for research, reflecting optimized large-scale synthesis protocols.

Relevance in Contemporary Chemical Research

In modern chemistry, 2-(methylamino)-2-(2-methylphenyl)acetic acid serves three primary roles:

- Pharmaceutical Intermediate : Its structural similarity to phenylglycine—a component of β-lactam antibiotics—makes it valuable for synthesizing semisynthetic penicillins and cephalosporins. The methylamino group enhances metabolic stability compared to primary amines, a feature exploited in drug design.

- Chiral Building Block : The compound’s stereocenter is utilized in asymmetric catalysis to construct complex molecules, such as peptidomimetics and kinase inhibitors.

- Material Science : Derivatives of this acid are investigated for their ligand properties in metal-organic frameworks (MOFs), where the carboxylate and amine groups facilitate coordination with transition metals.

Recent studies emphasize its potential in catalytic C–H functionalization , enabling site-selective modifications of aromatic systems. Additionally, its incorporation into peptide analogs is being explored to enhance bioavailability in therapeutic agents.

Scope and Objectives of the Research

This article synthesizes current knowledge on 2-(methylamino)-2-(2-methylphenyl)acetic acid, with the following objectives:

- Systematically analyze its nomenclature , structural attributes , and synthetic pathways .

- Evaluate its applications in organic synthesis and pharmaceutical development .

- Highlight gaps in existing literature, such as limited data on enantioselective crystallization and scalable purification methods .

The scope excludes pharmacological data (e.g., toxicity, dosage) to focus on chemical properties and industrial relevance. By integrating insights from patents, journals, and chemical databases, this work aims to provide a foundational resource for researchers exploring amino acid derivatives.

Properties

IUPAC Name |

2-(methylamino)-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)9(11-2)10(12)13/h3-6,9,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMCHJFZROFLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(2-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl chloride with methylamine to form 2-(methylamino)-2-methylbenzyl chloride, which is then hydrolyzed to yield the desired acetic acid derivative. The reaction conditions typically involve:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to reflux

Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(2-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Employing reducing agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted amino acids

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(2-methylphenyl)acetic acid would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Core Structural Differences

- Target Compound: Structure: α-carbon bears a methylamino (-NHCH₃) and 2-methylphenyl group. Molecular Formula: C₁₀H₁₃NO₂ (inferred from analogs like ).

- Analogues: 2-(Methylamino)-2-phenylacetic acid hydrochloride : Lacks the 2-methyl group on the phenyl ring; exists as a hydrochloride salt. 2-[(2-Methylphenyl)methylamino]acetic acid : Methylamino group is part of a benzylamine side chain. 2-Methylhippuric Acid : Contains a 2-methylbenzamido group instead of methylamino.

Key Structural Comparisons

Physicochemical Properties

Hydrophobicity and Solubility

Hydrogen Bonding and Polarity

- Hydrogen Bond Donors/Acceptors: Target compound: 2 donors (-NH, -COOH), 3 acceptors (similar to ). 2-Methylhippuric Acid : 2 donors (-NH, -COOH), 4 acceptors (additional carbonyl oxygen).

Metabolic Behavior

- Target Compound: Potential metabolite (similar to 2-(2-methylbenzamido)acetic acid, a urinary metabolite ).

- 2-Methylhippuric Acid : Known metabolite of toluene exposure, highlighting structural influence on detoxification pathways.

Pharmacological Activity

Biological Activity

2-(Methylamino)-2-(2-methylphenyl)acetic acid, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structural characteristics suggest it may interact with various biological systems, leading to diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 179.22 g/mol

The compound features a methylamino group and a 2-methylphenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that 2-(Methylamino)-2-(2-methylphenyl)acetic acid exhibits various biological activities, including antibacterial, antifungal, and potential anticancer effects.

Antibacterial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.010 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Antifungal Activity

In addition to antibacterial properties, 2-(Methylamino)-2-(2-methylphenyl)acetic acid has shown antifungal activity, particularly against Candida species. The MIC values for antifungal activity are as follows:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.025 |

| Aspergillus niger | 0.030 |

These findings suggest that this compound could be a candidate for further development as an antifungal agent.

The mechanism by which 2-(Methylamino)-2-(2-methylphenyl)acetic acid exerts its biological effects is thought to involve interactions with cell membrane components and inhibition of key metabolic pathways in bacteria and fungi. It may disrupt cell wall synthesis or interfere with protein synthesis, leading to microbial death.

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates :

A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus and E. coli. The results indicated a strong correlation between the structural features of the compound and its antimicrobial potency. -

In Vivo Studies :

In animal models, administration of the compound showed promising results in reducing infection rates caused by resistant bacterial strains, highlighting its potential therapeutic applications in treating infections that are difficult to manage with conventional antibiotics.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize unwanted polymerization during amination.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Real-Time Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Basic: Which analytical techniques are most effective for characterizing the stereochemical purity of 2-(Methylamino)-2-(2-methylphenyl)acetic acid?

Answer:

- Chiral HPLC : Utilizes columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Retention time discrepancies >1.5 min indicate high stereochemical purity .

- NMR Spectroscopy : H-NMR coupling constants (e.g., Hz for vicinal protons) and NOESY correlations confirm spatial arrangement .

- Polarimetry : Specific rotation values ([α]) should align with literature data for the target enantiomer (e.g., [α] = +15° to +20° in methanol) .

Advanced: How can computational chemistry methods be applied to predict the reactivity and stability of 2-(Methylamino)-2-(2-methylphenyl)acetic acid under varying pH conditions?

Answer:

- Quantum Mechanical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts protonation states and charge distribution. For example, the amino group’s pKa can be calculated to identify stable pH ranges (e.g., pH 4–6 for zwitterionic form) .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers to assess aggregation tendencies or degradation pathways .

- Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces for acid-catalyzed hydrolysis, identifying transition states and activation energies .

Advanced: What strategies are recommended for resolving contradictory biological activity data observed in different assay systems for this compound?

Answer:

- Assay Validation :

- Positive Controls : Compare with structurally similar bioactive compounds (e.g., 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid) to verify assay sensitivity .

- Dose-Response Curves : Ensure linearity (R > 0.95) across concentrations (e.g., 1–100 µM) to confirm target engagement .

- Mechanistic Profiling :

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) to receptors like GABA or NMDA .

- Off-Target Screening : Perform broad-panel kinase or GPCR assays to identify confounding interactions .

Intermediate: What are the key considerations in designing catalytic systems for enantioselective synthesis of this compound?

Answer:

- Chiral Catalysts :

- Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) induce asymmetric induction during Mannich-type reactions .

- Metal Complexes : Ru(II)-BINAP systems achieve >90% ee in hydrogenation steps but require strict oxygen-free conditions .

- Solvent Effects : Non-polar solvents (toluene) enhance enantioselectivity by stabilizing transition states via π-π interactions .

- Substrate Scope : Test methylamine analogs (e.g., ethylamine) to evaluate catalyst versatility and optimize steric bulk .

Advanced: How can researchers address discrepancies in reported solubility and stability profiles of this compound?

Answer:

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For example, δD ~18 MPa correlates with high solubility in DMSO-water mixtures .

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via UPLC-QTOF. Major degradation products (e.g., hydrolyzed acetic acid derivatives) indicate instability in aqueous media .

- Crystallography : Single-crystal X-ray diffraction resolves polymorphic forms, which may explain solubility variations (e.g., Form I vs. Form II solubility differing by 30%) .

Basic: What spectroscopic and chromatographic methods are critical for quantifying trace impurities in synthesized batches?

Answer:

- HPLC-DAD : C18 columns (e.g., Agilent Zorbax) with gradient elution (ACN:0.1% TFA in HO) separate impurities at 254 nm. Limit of detection (LOD) <0.1% is achievable .

- GC-MS : Detects volatile byproducts (e.g., methyl esters) using DB-5MS columns and electron ionization (EI) at 70 eV .

- ICP-OES : Quantifies metal catalysts (e.g., residual Pd <10 ppm) from coupling reactions .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound?

Answer:

- Bioisosteric Replacement : Substitute the 2-methylphenyl group with fluorophenyl or methoxyphenyl moieties to enhance blood-brain barrier penetration (clogP reduction from 2.5 to 1.8) .

- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonding at the amino group) for target binding .

- In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models; methylamino derivatives often show 20–30% higher AUC than dimethylamino analogs due to reduced first-pass metabolism .

Intermediate: What are the best practices for scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

Answer:

- Continuous Flow Reactors : Improve mixing and heat transfer to maintain ee >95% at multi-gram scales .

- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid) to purify enantiomers .

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor ee in real-time during crystallization .

Advanced: What mechanistic insights explain the compound’s susceptibility to oxidative degradation, and how can this be mitigated?

Answer:

- Radical Initiation Pathways : DFT studies show the methylamino group’s lone pair facilitates H-abstraction by ROS, forming imine intermediates. Activation energy (E) for this step is ~25 kcal/mol .

- Stabilization Strategies :

- Antioxidant Additives : 0.1% w/v ascorbic acid reduces oxidation by 80% in accelerated stability tests .

- Lyophilization : Freeze-drying under nitrogen atmosphere prevents peroxide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.